![molecular formula C15H24N2O3S B2780143 N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361770-04-7](/img/structure/B2780143.png)
N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as S-adenosyl-L-methionine (SAMe), is a naturally occurring compound that is found in all living cells. SAMe is a molecule that is involved in many biochemical processes in the body, including the synthesis of neurotransmitters, DNA, proteins, and phospholipids. SAMe has been the subject of numerous scientific studies due to its potential therapeutic benefits.
Mécanisme D'action
SAMe is involved in many biochemical processes in the body, including the synthesis of neurotransmitters, DNA, proteins, and phospholipids. SAMe is also involved in the regulation of gene expression and the maintenance of cellular membranes. SAMe acts as a methyl donor, transferring a methyl group to various molecules in the body. This methylation process is essential for many cellular processes, including the regulation of gene expression.
Biochemical and Physiological Effects
SAMe has been shown to have a variety of biochemical and physiological effects. SAMe has been shown to increase levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are important for regulating mood. SAMe has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of osteoarthritis and other inflammatory conditions. SAMe has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
SAMe has several advantages for use in lab experiments. SAMe is a naturally occurring compound that is found in all living cells, making it readily available for use in experiments. SAMe is also relatively stable and can be stored for long periods of time without degradation. However, SAMe can be expensive to produce and may not be readily available in large quantities.
Orientations Futures
There are several potential future directions for research on SAMe. One area of interest is the potential use of SAMe in the treatment of cognitive decline and Alzheimer's disease. SAMe has been shown to have neuroprotective effects and may be beneficial in preventing or slowing the progression of these conditions. Another area of interest is the potential use of SAMe in the treatment of liver disease. SAMe has been shown to have hepatoprotective effects and may be beneficial in the treatment of liver disease. Finally, there is potential for further research on the use of SAMe in the treatment of depression and other mood disorders. SAMe has been shown to have antidepressant effects and may be a useful adjunct to traditional antidepressant medications.
Conclusion
In conclusion, N-[(1-Methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide, or SAMe, is a naturally occurring compound that is involved in many biochemical processes in the body. SAMe has been the subject of numerous scientific studies due to its potential therapeutic benefits. SAMe has been studied for its potential use in the treatment of depression, osteoarthritis, liver disease, and fibromyalgia. SAMe has also been studied for its potential use in the prevention of cognitive decline and Alzheimer's disease. SAMe has several advantages for use in lab experiments, including its availability and stability. There are several potential future directions for research on SAMe, including its use in the treatment of cognitive decline, liver disease, and depression.
Méthodes De Synthèse
SAMe can be synthesized in the body from the amino acid methionine and adenosine triphosphate (ATP). However, SAMe can also be synthesized in the laboratory using a variety of methods. One common method involves the reaction of methionine with ATP in the presence of the enzyme methionine adenosyltransferase.
Applications De Recherche Scientifique
SAMe has been the subject of numerous scientific studies due to its potential therapeutic benefits. SAMe has been studied for its potential use in the treatment of depression, osteoarthritis, liver disease, and fibromyalgia. SAMe has also been studied for its potential use in the prevention of cognitive decline and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(1-methylsulfinylcyclobutyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-3-13(18)17-9-5-12(6-10-17)14(19)16-11-15(21(2)20)7-4-8-15/h3,12H,1,4-11H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSMKNKSQMNSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1(CCC1)CNC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acryloyl-N-((1-(methylsulfinyl)cyclobutyl)methyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

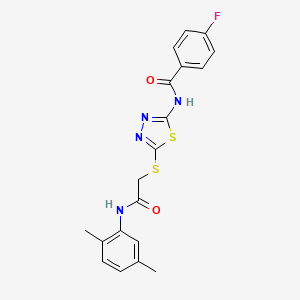
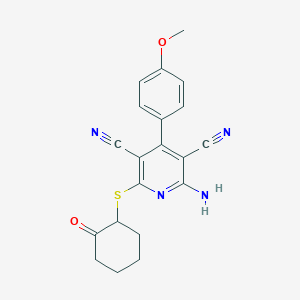
![2,3-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2780064.png)
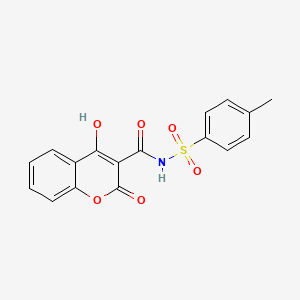
![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1H-indazole-3-carboxamide](/img/structure/B2780066.png)
![4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2780068.png)
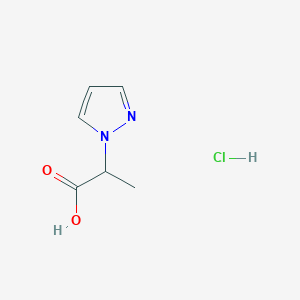
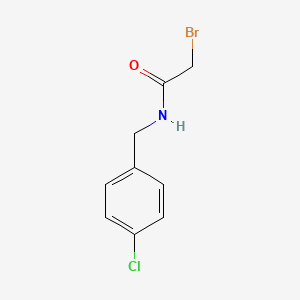
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2780074.png)
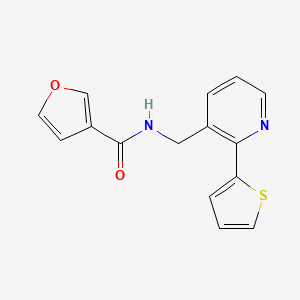
![N-(2,6-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2780077.png)
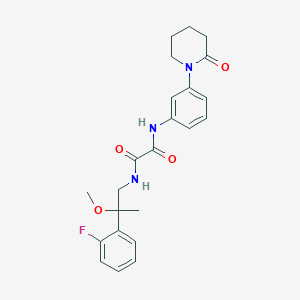
![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2780080.png)
![2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B2780083.png)